N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.: 1165796-37-1
Cat. No.: VC11800452
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1165796-37-1 |
|---|---|
| Molecular Formula | C17H20N4O |
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O/c1-12(2)15-10-16(20-19-15)17(22)21-18-11-13(3)9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)(H,21,22)/b13-9+,18-11+ |
| Standard InChI Key | WFBYKVBYAXSNGI-GHDXNLEMSA-N |
| Isomeric SMILES | CC(C)C1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C |
| SMILES | CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C |
| Canonical SMILES | CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C |
Introduction
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structural features. This compound contains a pyrazole ring, a phenylpropene moiety, and a propan-2-yl group, making it an interesting subject for pharmaceutical and material science research.
Key Features:
-
Molecular Formula: C17H20N4O
-
Molecular Weight: Approximately 296.37 g/mol
-
Synonyms: 1165796-37-1, MLS000591354, CHEMBL1987071, STK108800
Synthesis of N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with (1E,2E)-2-methyl-3-phenylprop-2-en-1-one. This reaction usually occurs in the presence of a catalyst, such as acetic acid, under controlled temperature and pH conditions to ensure the desired product is obtained.
Synthesis Steps:
-
Preparation of Starting Materials: Synthesize 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide and (1E,2E)-2-methyl-3-phenylprop-2-en-1-one.
-
Condensation Reaction: Combine the starting materials in the presence of a catalyst (e.g., acetic acid) under controlled conditions.
-
Purification: Purify the product using recrystallization or chromatography techniques.
Structural Features and Biological Activities
The compound's structure includes a pyrazole ring, which is known for its diverse biological activities, including anticancer and antioxidant properties . The presence of a phenylpropene moiety and a propan-2-yl group enhances its reactivity and potential biological interactions.
Potential Applications:
-
Pharmaceutical Research: Due to its structural complexity, it may exhibit various pharmacological activities, such as anticancer or anti-inflammatory effects.
-
Material Science: Its unique structure could be beneficial in developing new materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume